



Application Notes and Protocols: 4-(Bocamino) pyridine in Medicinal Chemistry

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Compound of Interest		
Compound Name:	4-(Boc-amino)pyridine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(tert-butoxycarbonylamino)pyridine, commonly referred to as **4-(Boc-amino)pyridine**, as a pivotal building block in medicinal chemistry. Its unique structural features and chemical versatility enable its incorporation into a wide array of therapeutic agents targeting diverse pathologies.

Introduction: A Versatile Scaffold in Drug Discovery

4-(Boc-amino)pyridine is a derivative of 4-aminopyridine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the pyridine ring or on substituents. The Boc group can be readily removed under acidic conditions, unmasking the primary amine for further functionalization.[1] This versatile intermediate is instrumental in the synthesis of complex molecules, including kinase inhibitors, agents for neurodegenerative diseases, and antimicrobial compounds.[2][3] The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group, once deprotected, can serve as a hydrogen bond donor or a point for further chemical elaboration, making it a valuable pharmacophore.

Key Applications in Medicinal Chemistry

The 4-aminopyridine moiety is a privileged structure in medicinal chemistry, and **4-(Boc-amino)pyridine** serves as a key precursor for its installation. Below are notable applications with associated data.



The 4-aminopyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase ATP-binding site. **4-(Boc-amino)pyridine** is an essential starting material for the synthesis of substituted pyridines that form the core of these inhibitors. For instance, derivatives of 4-aminopyridine have been explored as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) and Tyrosine Kinase 2 (TYK2), which are implicated in inflammatory diseases and cancer.[4][5]

Table 1: Biological Activity of 4-Aminopyridine Derivatives as Kinase Inhibitors

Compound Class	Target Kinase	Key Synthetic Precursor	IC50 (nM)	Reference
4-Aminoquinoline Derivatives	RIPK2	4-Aminopyridine	5.1	[5]
Pyridine Derivatives	TYK2	4-Aminopyridine	-	[4]
3,6-diamino-1H- pyrazolo[3,4- b]pyridine	CDK5/GSK-3	4-Aminopyridine derivative	410/1500	[6]

4-Aminopyridine itself is approved for the symptomatic treatment of multiple sclerosis.[3] However, its use is associated with dose-limiting side effects. Medicinal chemistry efforts have focused on synthesizing derivatives with improved safety profiles. The conjugation of peptides to 4-aminopyridine, a process that can utilize **4-(Boc-amino)pyridine** as a starting point for amide bond formation, has been explored to create compounds with potentially lower toxicity for the treatment of neurodegenerative conditions like Alzheimer's disease.[3]

Table 2: Toxicity Data for 4-Aminopyridine-Peptide Conjugates

Compound	Acute Toxicity (in vivo, mg/kg)	Therapeutic Area	Reference
4-Aminopyridine- Peptide Conjugates	up to 1500	Neurodegenerative Disorders	[3]



N-alkylation of **4-(Boc-amino)pyridine** followed by deprotection leads to the formation of N-alkylated 4-aminopyridines. These compounds have shown promising activity against fungal and protozoal pathogens. The 4-aminopyridine core in these molecules can mimic the imidazole ring of azole-based antifungal drugs, interacting with the active site of enzymes like CYP51.

Table 3: Yields of N-Alkylated 4-Aminopyridines with Antimicrobial Potential

Alkylating Agent	Yield of N-Alkylated 4- (Boc-amino)pyridine (%)	Overall Yield after Deprotection (%)
Benzyl bromide	95	86
4-Methoxybenzyl chloride	92	84
2,6-Dichlorobenzyl chloride	90	82
Ethyl bromide	88	78

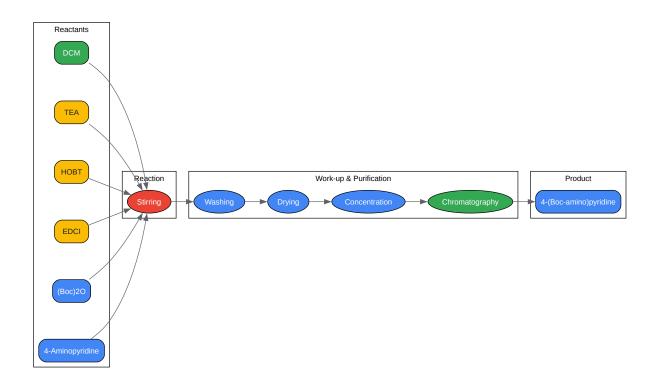
Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving **4- (Boc-amino)pyridine**.

This protocol describes a high-yield method for the synthesis of **4-(Boc-amino)pyridine** from 4-aminopyridine.

Workflow for Boc Protection of 4-Aminopyridine





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Caption: Workflow for the Boc protection of 4-aminopyridine.

Materials:



- 4-Aminopyridine (1.0 g, 10.6 mmol)
- Di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4.6 g, 23.8 mmol)
- Hydroxybenzotriazole (HOBT) (0.1 g, 0.8 mmol)
- Triethylamine (TEA) (2.4 g, 23.8 mmol)
- Dichloromethane (DCM) (10 mL)

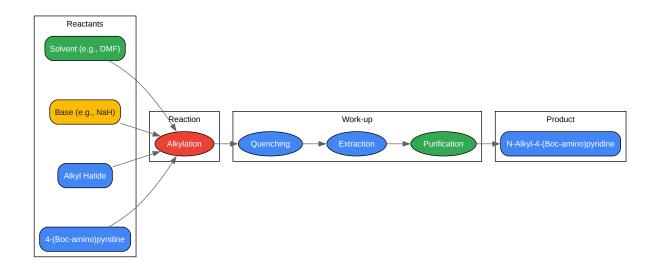
Procedure:

- Dissolve 4-aminopyridine in dichloromethane in a round-bottom flask at room temperature.
- Add EDCI, HOBT, and triethylamine to the stirred solution.
- Add di-tert-butyl dicarbonate to the reaction mixture.
- Continue stirring at room temperature for 30 minutes.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears.
- Wash the reaction mixture with water (2 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 4-(Boc-amino)pyridine.
 - Yield: ~90%

This protocol details the N-alkylation of **4-(Boc-amino)pyridine**, a key step in the synthesis of various bioactive molecules.

Workflow for N-Alkylation of 4-(Boc-amino)pyridine





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Caption: General workflow for the N-alkylation of **4-(Boc-amino)pyridine**.

Materials:

- 4-(Boc-amino)pyridine (1.0 eq)
- Alkyl halide (e.g., benzyl bromide) (1.1 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:



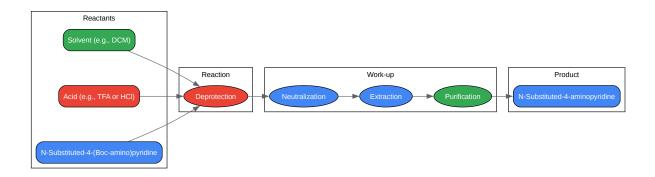


- To a stirred suspension of NaH in anhydrous DMF, add a solution of 4-(Boc-amino)pyridine
 in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Cool the mixture back to 0 °C and add the alkyl halide dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction with water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

This protocol outlines the removal of the Boc protecting group to yield the free 4-aminopyridine derivative.

Workflow for Boc Deprotection





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Caption: General workflow for the Boc deprotection of a **4-(Boc-amino)pyridine** derivative.

Materials:

- N-substituted-**4-(Boc-amino)pyridine** (1.0 eq)
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
- Dichloromethane (DCM) or other suitable solvent

Procedure:

- Dissolve the N-substituted-4-(Boc-amino)pyridine in DCM.
- Add an excess of TFA or a solution of HCl in dioxane.
- Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.



- Upon completion, remove the solvent and excess acid under reduced pressure.
- Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an appropriate organic solvent.
- Dry the combined organic layers and concentrate to yield the deprotected amine. Further purification can be performed if necessary.

Conclusion

4-(Boc-amino)pyridine is a cornerstone building block in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Its utility in the construction of kinase inhibitors, neurotherapeutics, and antimicrobial agents highlights its importance in modern drug discovery. The protocols provided herein offer robust methods for the manipulation of this versatile scaffold, facilitating the development of novel therapeutic candidates.

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